Cas no 1256643-25-0 (3-Bromo-5-ethyl-1,2,4-oxadiazole)

3-Bromo-5-ethyl-1,2,4-oxadiazole structure
1256643-25-0 structure
Product Name:3-Bromo-5-ethyl-1,2,4-oxadiazole
CAS No:1256643-25-0
MF:C4H5BrN2O
MW:176.999299764633
MDL:MFCD18381922
CID:1088316
PubChem ID:51072281
Update Time:2025-07-25

3-Bromo-5-ethyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-ethyl-1,2,4-oxadiazole
    • 3-bromo-5-ethyl-1,2,4-oxadiazole(SALTDATA: FREE)
    • 1,2,4-oxadiazole, 3-bromo-5-ethyl-
    • BS-37246
    • ALBB-036373
    • EN300-7282221
    • DTXSID801296420
    • MFCD18381922
    • 1256643-25-0
    • AKOS006317481
    • AT25810
    • CS-0259269
    • MDL: MFCD18381922
    • Inchi: 1S/C4H5BrN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3
    • InChI Key: WBNVODTUMQHJMO-UHFFFAOYSA-N
    • SMILES: BrC1=NOC(CC)=N1

Computed Properties

  • Exact Mass: 175.95853g/mol
  • Monoisotopic Mass: 175.95853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

3-Bromo-5-ethyl-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B999898-50mg
3-bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0
50mg
45.00 2021-08-15
TRC
B999898-100mg
3-Bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0
100mg
$ 98.00 2023-04-18
TRC
B999898-500mg
3-Bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0
500mg
$ 316.00 2023-04-18
abcr
AB294343-250 mg
3-Bromo-5-ethyl-1,2,4-oxadiazole; 95%
1256643-25-0
250 mg
€270.60 2023-07-20
abcr
AB294343-1 g
3-Bromo-5-ethyl-1,2,4-oxadiazole; 95%
1256643-25-0
1 g
€473.60 2023-07-20
TRC
B999898-250mg
3-Bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0
250mg
$ 190.00 2023-04-18
eNovation Chemicals LLC
Y1264738-1g
3-bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0 95%
1g
$400 2024-06-06
eNovation Chemicals LLC
Y1264738-5g
3-bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0 95%
5g
$1560 2024-06-06
Chemenu
CM276125-1g
3-Bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0 95%
1g
$335 2023-02-18
Enamine
EN300-7282221-0.1g
3-bromo-5-ethyl-1,2,4-oxadiazole
1256643-25-0 95.0%
0.1g
$62.0 2025-03-11

3-Bromo-5-ethyl-1,2,4-oxadiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256643-25-0)3-Bromo-5-ethyl-1,2,4-oxadiazole
Order Number:A1113599
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:05
Price ($):180.0/411.0
Email:sales@amadischem.com

3-Bromo-5-ethyl-1,2,4-oxadiazole Related Literature

Additional information on 3-Bromo-5-ethyl-1,2,4-oxadiazole

Introduction to 3-Bromo-5-ethyl-1,2,4-oxadiazole (CAS No. 1256643-25-0)

3-Bromo-5-ethyl-1,2,4-oxadiazole (CAS No. 1256643-25-0) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both bromine and ethyl substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex derivatives.

The chemical structure of 3-Bromo-5-ethyl-1,2,4-oxadiazole consists of a six-membered ring containing two nitrogen atoms and one oxygen atom, with bromine and ethyl groups attached at the 3rd and 5th positions, respectively. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.

In recent years, there has been a surge in research focused on developing novel oxadiazole derivatives with enhanced pharmacological efficacy. Studies have demonstrated that modifications to the oxadiazole core can significantly alter its biological profile. For instance, derivatives with electron-withdrawing groups at the 3-position tend to exhibit stronger antimicrobial activity due to their ability to disrupt bacterial cell membranes. Similarly, introduction of alkyl or aryl groups at the 5-position can modulate binding affinity to target proteins.

One of the most compelling aspects of 3-Bromo-5-ethyl-1,2,4-oxadiazole is its potential as a scaffold for anticancer drug development. Oxadiazole-containing compounds have shown promise in inhibiting kinases and other enzymes involved in tumor growth and progression. The brominated derivative, in particular, has been investigated for its ability to act as a prodrug or precursor in the synthesis of more potent chemotherapeutic agents. Preliminary studies suggest that it may interfere with critical signaling pathways such as MAPK and PI3K/Akt by competing with endogenous substrates or by directly inhibiting key enzymes.

The synthetic utility of 3-Bromo-5-ethyl-1,2,4-oxadiazole extends beyond pharmaceutical applications. It serves as a versatile building block in organic synthesis, allowing chemists to construct more complex heterocycles through nucleophilic substitution or metal-catalyzed reactions. Its stability under various reaction conditions makes it an ideal candidate for multi-step syntheses involving harsh reagents or high temperatures. Additionally, the ethylation at the 5-position provides a stable handle for further derivatization without compromising the core oxadiazole functionality.

Recent advancements in computational chemistry have further highlighted the importance of 3-Bromo-5-ethyl-1,2,4-oxadiazole in drug discovery. Molecular modeling studies indicate that this compound can effectively interact with biological targets such as enzymes and receptors by forming hydrogen bonds or π-stacking interactions. These insights have guided the design of novel derivatives with optimized binding affinities and reduced off-target effects. Furthermore, virtual screening techniques have identified potential lead compounds derived from this scaffold that exhibit promising activity against resistant cancer strains.

The pharmacokinetic properties of 3-Bromo-5-ethyl-1,2,4-oxadiazole are also under investigation to ensure its suitability for clinical translation. Preliminary data suggest that it exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation into injectable or oral dosage forms. Additionally, its metabolic stability appears favorable for achieving prolonged therapeutic effects without rapid degradation in vivo. These characteristics make it an attractive candidate for further development into a viable therapeutic agent.

In conclusion,3-Bromo-5-ethyl-1,2,4-oxadiazole (CAS No. 1256643-25-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for developing novel drugs targeting various diseases. As research continues to uncover new applications for this compound,its importance is expected to grow, driving further innovation in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256643-25-0)3-Bromo-5-ethyl-1,2,4-oxadiazole
A1113599
Purity:99%/99%
Quantity:250mg/1g
Price ($):180.0/411.0
Email